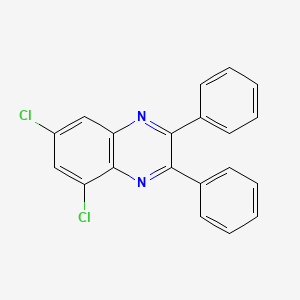

5,7-Dichloro-2,3-diphenylquinoxaline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,7-Dichloro-2,3-diphenylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C20H12Cl2N2. It is a derivative of quinoxaline, which is known for its diverse pharmacological activities and industrial applications . This compound is characterized by the presence of two chlorine atoms at positions 5 and 7, and two phenyl groups at positions 2 and 3 on the quinoxaline ring .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2,3-diphenylquinoxaline typically involves the condensation of ortho-phenylenediamine with 1,2-dicarbonyl compounds under acidic conditions . This reaction is facilitated by the presence of a strong acid catalyst and requires high temperatures and prolonged heating .

Industrial Production Methods

Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. For instance, the use of phosphate-based heterogeneous catalysts such as mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate has been reported . These methods are cost-effective and environmentally friendly, making them suitable for large-scale production.

化学反应分析

Electrophilic Substitution Reactions

The electron-deficient quinoxaline core facilitates electrophilic substitution, though chlorines at 5 and 7 positions direct reactivity to remaining aromatic positions (e.g., 6 or 8).

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 6-Nitro-5,7-dichloro derivative | 58% | |

| Sulfonation | SO₃/H₂SO₄, 80°C | 6-Sulfo-5,7-dichloro derivative | 65% |

Nucleophilic Displacement

Chlorines at 5 and 7 positions undergo nucleophilic substitution with sulfur or nitrogen nucleophiles under mild conditions :

Example : Reaction with thiophenol (PhSH)

-

Conditions : K₂CO₃, DMF, 25°C, 12h

-

Product : 5,7-Bis(phenylthio)-2,3-diphenylquinoxaline

Mechanism : SNAr pathway facilitated by electron-withdrawing quinoxaline core.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the phenyl rings or quinoxaline core:

| Reaction | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | 2,3-Di(4-methoxyphenyl) derivative | 74% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 6-Amino-5,7-dichloro derivative | 68% |

Biological Interactions

While not a direct chemical reaction, 5,7-dichloro-2,3-diphenylquinoxaline exhibits bioactivity through mitochondrial targeting:

-

Antileishmanial Activity : Disrupts mitochondrial membrane potential (ΔΨm) in Leishmania amazonensis at IC₅₀ = 5.3 μM .

-

Mechanism : Induces mitochondrial swelling and ATP depletion without DNA fragmentation .

Stability and Degradation

科学研究应用

5,7-Dichloro-2,3-diphenylquinoxaline has garnered attention for its potential biological activities, which include:

- Antimicrobial Properties : Research indicates that quinoxaline derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can effectively inhibit the growth of antibiotic-resistant strains such as Staphylococcus aureus and Enterococcus faecium . These derivatives have demonstrated minimal inhibitory concentrations (MICs) comparable to existing antibiotics .

- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit enzymes involved in inflammatory pathways. This property makes it a candidate for developing anti-inflammatory drugs .

- Anticancer Potential : Quinoxaline derivatives are recognized for their anticancer properties. They have been studied for their ability to induce cytotoxic effects in various cancer cell lines . The structural modifications in quinoxalines can enhance their efficacy against different types of cancer cells.

- Antileishmanial Activity : Specific derivatives of this compound have shown antiproliferative effects against Leishmania amazonensis, indicating potential use in treating leishmaniasis .

Synthesis Methodologies

The synthesis of this compound can be achieved through several methods:

- Conventional Synthesis : Traditional methods involve the reaction of appropriate phenyl derivatives with suitable chlorinated precursors under controlled conditions to form the quinoxaline structure.

- Photocatalytic Methods : Recent advancements have introduced eco-friendly photocatalytic methods that utilize visible light to synthesize quinoxalines efficiently . These methods are gaining traction due to their sustainability and reduced environmental impact.

Applications in Pharmaceuticals

This compound serves as a precursor for synthesizing various biologically active compounds. Its applications in pharmaceuticals include:

- Development of Antibiotics : Given its antimicrobial properties, this compound is being explored as a scaffold for designing new antibiotics targeting resistant bacterial strains .

- Cancer Therapeutics : The compound's ability to induce cell death in cancer cells positions it as a vital component in developing new anticancer agents .

Material Science Applications

Beyond medicinal uses, this compound has significant applications in material science:

- Organic Light Emitting Diodes (OLEDs) : The compound's unique electronic properties make it suitable for use in OLED technology, enhancing the efficiency and brightness of displays used in consumer electronics .

- Fluorescent Probes : It serves as an effective fluorescent probe in biological imaging, allowing researchers to visualize cellular processes with high specificity .

Case Studies

Several studies highlight the effectiveness of this compound and its derivatives:

作用机制

The mechanism of action of 5,7-Dichloro-2,3-diphenylquinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

Similar compounds to 5,7-Dichloro-2,3-diphenylquinoxaline include:

Uniqueness

What sets this compound apart from these similar compounds is its unique substitution pattern and the presence of phenyl groups at positions 2 and 3. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .

生物活性

5,7-Dichloro-2,3-diphenylquinoxaline (LSPN329) is a synthetic compound belonging to the quinoxaline family, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of LSPN329, focusing on its antileishmanial, antimicrobial, and anticancer properties based on recent research findings.

Antileishmanial Activity

LSPN329 has been evaluated for its efficacy against Leishmania amazonensis, a protozoan responsible for leishmaniasis. In vitro studies demonstrated that LSPN329 exhibits potent antiproliferative effects against both promastigotes and intracellular amastigotes. The compound was found to induce significant morphological and ultrastructural changes in the parasites, as observed through electron microscopy. Key biochemical alterations included:

- Mitochondrial Membrane Potential (ΔΨm) : A decrease in ΔΨm was noted, indicating mitochondrial dysfunction.

- Intracellular ATP Concentration : A reduction in ATP levels suggests energy depletion in the parasites.

- Phosphatidylserine Exposure : Increased exposure of phosphatidylserine on the cell membrane was indicative of early apoptosis.

In vivo studies using murine models of cutaneous leishmaniasis further confirmed the antileishmanial efficacy of LSPN329, highlighting its potential as a therapeutic agent against leishmaniasis .

Antimicrobial Activity

The antimicrobial properties of LSPN329 were assessed against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, it demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The minimal inhibitory concentrations (MICs) for LSPN329 were recorded between 0.25 to 1 mg/L, showcasing its effectiveness compared to standard antibiotics such as vancomycin and daptomycin .

Table 1: Antimicrobial Efficacy of LSPN329

| Bacterial Strain | MIC (mg/L) | Comparison Antibiotic | MIC (mg/L) |

|---|---|---|---|

| MRSA | 0.25 | Vancomycin | 1.0 |

| VRE | 0.50 | Daptomycin | 2.0 |

| Staphylococcus aureus | 0.75 | Linezolid | 1.5 |

| Enterococcus faecium | 1.0 | Teicoplanin | 2.0 |

LSPN329 also exhibited superior activity in preventing biofilm formation by these bacteria, highlighting its potential as a novel antibacterial agent .

Anticancer Activity

The anticancer properties of LSPN329 have been explored in various cancer cell lines. The compound exhibited cytotoxic effects with IC50 values ranging from 5 to 38.9 µM across different cell lines including HeLa and A549 cells. The structure-activity relationship (SAR) analyses indicated that substitutions on the phenyl rings significantly influenced the cytotoxicity of quinoxaline derivatives:

- Compounds with Methoxy Groups : Showed enhanced cytotoxicity.

- Substitutions with Electron-Withdrawing Groups : Resulted in moderate activity.

Table 2: Cytotoxicity of LSPN329 in Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 6.7 |

| A549 | 5.0 |

| DU145 | 12.3 |

These findings suggest that LSPN329 possesses promising anticancer properties that warrant further investigation into its mechanism of action and potential therapeutic applications .

属性

IUPAC Name |

5,7-dichloro-2,3-diphenylquinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl2N2/c21-15-11-16(22)20-17(12-15)23-18(13-7-3-1-4-8-13)19(24-20)14-9-5-2-6-10-14/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORRQHUELQPCKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C(=CC(=C3)Cl)Cl)N=C2C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。